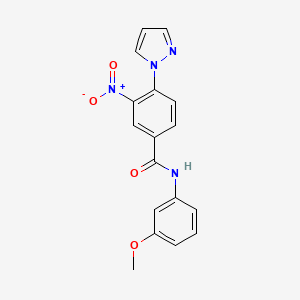![molecular formula C17H18N6O2 B2510710 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1448124-60-4](/img/structure/B2510710.png)
2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound to form the 2,3-dimethylphenoxy intermediate.
Coupling with Pyrimidine Derivative: The phenoxy intermediate is then coupled with a pyrimidine derivative containing the 1H-1,2,4-triazol-1-yl group under suitable conditions, such as using a base and a coupling agent like EDCI or DCC.
Amidation Reaction: The final step involves the amidation of the coupled product with propanoyl chloride or a similar reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce partially or fully reduced compounds.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]butanamide
Uniqueness
Compared to similar compounds, 2-(2,3-dimethylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, binding affinity, and overall effectiveness in its applications.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-5-4-6-14(12(11)2)25-13(3)17(24)22-15-7-16(20-9-19-15)23-10-18-8-21-23/h4-10,13H,1-3H3,(H,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGOBBGXOSVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)
![7-(4-HYDROXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2510632.png)


![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)


![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)





